molecular formula C8H6Br2F8 B14162069 3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane CAS No. 35208-00-5

3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane

Cat. No.: B14162069
CAS No.: 35208-00-5
M. Wt: 413.93 g/mol
InChI Key: GOUHRDBEHCFRFL-UHFFFAOYSA-N
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Description

3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane is a synthetic organic compound characterized by the presence of multiple halogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane typically involves halogenation reactions. The starting materials may include cyclobutane derivatives and halogenating agents such as bromine and fluorine sources. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to remove halogen atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield halogenated oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialized materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of multiple halogen atoms may enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichloro-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane
  • 3-(3,4-Diiodo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane

Uniqueness

Compared to similar compounds, 3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane may exhibit unique properties such as higher reactivity or stability due to the presence of bromine atoms. These properties can make it more suitable for specific applications where other halogenated compounds may not perform as effectively.

Properties

CAS No.

35208-00-5

Molecular Formula

C8H6Br2F8

Molecular Weight

413.93 g/mol

IUPAC Name

3-(3,4-dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane

InChI

InChI=1S/C8H6Br2F8/c9-2-4(10)8(17,18)7(15,16)3-1-5(11,12)6(3,13)14/h3-4H,1-2H2

InChI Key

GOUHRDBEHCFRFL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1(F)F)(F)F)C(C(C(CBr)Br)(F)F)(F)F

Origin of Product

United States

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